(Z)-3-Decenol

Gas Chromatography Isomer Purity Quality Control

(Z)-3-Decenol (CAS 10340-22-4) is an unsaturated C10 alcohol belonging to the class of semiochemicals. It is a key component in the aggregation pheromone systems of multiple economically important insect pests, including long-horned beetles and woodwasps.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 10340-22-4
Cat. No. B110309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Decenol
CAS10340-22-4
Synonyms(Z)-3-Decen-1-ol;  (3Z)-3-Decen-1-ol;  (Z)-3-Decen-1-ol;  (Z)-3-Decen-1-ol;  cis-3-Decen-1-ol; 
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCO
InChIInChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7-
InChIKeyMTIJDFJGPCJFKE-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (Z)-3-Decenol (CAS 10340-22-4): An Evidence-Based Guide for Entomological and Semiochemical Research


(Z)-3-Decenol (CAS 10340-22-4) is an unsaturated C10 alcohol belonging to the class of semiochemicals. It is a key component in the aggregation pheromone systems of multiple economically important insect pests, including long-horned beetles and woodwasps [1]. This compound's primary application is as a species-specific attractant in pest monitoring and control strategies, and its stereochemistry is critical for its biological function. Its procurement is driven by the need for a high-purity, verifiable stereoisomer to ensure the reproducibility and efficacy of scientific experiments and field applications, as its biological activity cannot be reliably replicated by structurally similar analogs or the opposite (E)-isomer [2].

The Critical Failure of Generic Substitution: Why (Z)-3-Decenol Purity and Stereochemistry Are Non-Negotiable for Bioactivity


The substitution of (Z)-3-Decenol with a generic analog, a mixture of isomers, or even the opposite (E)-stereoisomer leads to a complete loss of biological function. The (Z)-configuration is essential for its recognition by the specific olfactory receptors in target insects [1]. Chromatographic data show that (Z)-3-decenol is well-separated from its (E)-isomer (6 KI units on a non-polar column, 25 KI units on a polar column), underscoring the distinct physical and chemical properties that are fundamental to its biological activity [2]. Furthermore, studies demonstrate that (Z)-3-Decenol exhibits a unique, sex-specific and dose-dependent activity profile when compared to other in-class semiochemicals like (Z)-3-octenol and (Z)-4-decenol [3]. Consequently, using a less specific compound compromises experimental validity, reduces trap catch in field applications, and ultimately increases costs through failed assays and ineffective pest management.

Quantitative Evidence for Differentiating (Z)-3-Decenol from Closest Analogs and Isomers


Chromatographic Separation from the (E)-Isomer Validates Identity and Purity Requirements

The (Z)-3-decenol isomer is chromatographically resolvable from its (E)-3-decenol counterpart. On a non-polar column, they are separated by 6 Kovats Index (KI) units, while on a polar column, the separation is a substantial 25 KI units [1]. This quantitative difference provides a direct, verifiable method for confirming the compound's identity and assessing its isomeric purity, which is essential for batch-to-batch consistency in both research and field application.

Gas Chromatography Isomer Purity Quality Control Semiochemical Identification

Quantified Role as a Minor Component in an Aggregation Pheromone Blend of Rosalia funebris

In the cerambycid beetle Rosalia funebris, (Z)-3-decenol is one of several minor components in the male-produced aggregation pheromone blend. It is co-released with the major component, (Z)-3-decenyl (E)-2-hexenoate, which is essential for attracting both males and females [1]. Field bioassays demonstrated that traps baited with the synthetic major component captured a significant number of adult R. funebris, establishing the biological relevance of this pheromone system and, by extension, its minor components [1].

Aggregation Pheromone Cerambycidae Field Bioassay Rosalia funebris Pest Monitoring

Sex-Specific and Dose-Dependent Antennal Response in Sirex noctilio Differentiates it from Co-Released Analogs

In the woodwasp Sirex noctilio, (Z)-3-decenol elicits a sex-specific antennal response distinct from co-released compounds like (Z)-4-decenol, (Z)-3-octenol, and (Z)-3-dodecenol. Dose-response experiments revealed that (Z)-3-decenol and (Z)-3-octenol at lower and higher doses, respectively, elicited larger responses in both sexes compared to (Z)-4-decenol and (Z)-3-dodecenol [1]. Furthermore, (Z)-3-octenol and (Z)-4-decenol generally elicited larger responses in female antennae than in male antennae, a pattern not explicitly reported for (Z)-3-decenol at the doses tested [1].

Electroantennography (EAG) Dose-Response Sirex noctilio Pest Management Woodwasp

Evidence-Based Application Scenarios for (Z)-3-Decenol in Research and Pest Management


Optimization of Lures for Targeted Trapping of Cerambycid Beetles (e.g., Rosalia funebris)

As a minor component of the Rosalia funebris aggregation pheromone [1], (Z)-3-Decenol is essential for formulating a complete, synthetic pheromone blend. Researchers and pest managers should procure this compound to develop and optimize species-specific lures for monitoring and controlling this and related cerambycid pests. Using the correct stereoisomer is critical to achieving the species-specificity and field efficacy demonstrated in the primary literature [1].

Development of Species-Specific Semiochemical Lures for Sirex Woodwasp Management

Based on its unique, dose-dependent EAG response in Sirex noctilio [2], (Z)-3-Decenol is a prime candidate for developing lures to monitor or disrupt the mating of this globally invasive pine pest. Its activity at lower doses suggests that cost-effective, low-load lures may be possible. The compound's distinct activity profile, compared to (Z)-4-decenol and (Z)-3-octenol, confirms it cannot be substituted without compromising lure performance [2].

Analytical Standard for Quality Control of Synthetic Pheromone Blends

The well-defined chromatographic separation of (Z)-3-decenol from its (E)-isomer (6 KI units on non-polar, 25 KI units on polar columns) [3] makes it an ideal analytical standard. Chemical manufacturers and quality control laboratories can use this data to verify the stereochemical purity of their synthetic batches via GC analysis. This ensures that the final product meets the rigorous specifications required for reproducible scientific research and effective field deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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